methyl 2-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate
Description
Methyl 2-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate is a heterocyclic compound featuring a pyrrole core linked to a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group. The benzoate moiety at the 2-position and the acetamido bridge contribute to its structural complexity, making it a candidate for pharmaceutical or materials science applications. Its molecular weight is approximately 447.45 g/mol, with a calculated logP of ~3.2, suggesting moderate lipophilicity .
Properties
IUPAC Name |
methyl 2-[[2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-9-11-16(12-10-15)21-25-22(31-26-21)19-8-5-13-27(19)14-20(28)24-18-7-4-3-6-17(18)23(29)30-2/h3-13H,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBKDFFCXSPDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate typically involves multiple steps, including the formation of the oxadiazole and pyrrole rings, followed by their integration into the final compound. Common synthetic routes include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Pyrrole Ring: Pyrrole rings are often synthesized via the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines.
Integration and Esterification: The final step involves the coupling of the oxadiazole and pyrrole intermediates, followed by esterification with methyl benzoate under acidic conditions to yield the target compound.
Chemical Reactions Analysis
Methyl 2-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities, leading to the formation of substituted products.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its antimicrobial and anti-inflammatory properties. The oxadiazole moiety is known for its biological activity, making compounds containing this structure promising candidates for drug development.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar oxadiazole-containing compounds demonstrate significant inhibition of bacterial growth, suggesting that methyl 2-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate may possess comparable properties .
Anti-inflammatory Properties
The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Oxadiazoles have been documented to inhibit lipoxygenase activity, which is crucial in the biosynthesis of leukotrienes—mediators of inflammation. This suggests potential for developing anti-inflammatory drugs from this compound .
Case Study 1: Antibacterial Evaluation
A study evaluated a series of oxadiazole derivatives for their antibacterial activity. The findings indicated that specific structural modifications significantly enhanced their efficacy against resistant bacterial strains . This supports the hypothesis that this compound could be effective in combating bacterial infections.
Case Study 2: Anti-inflammatory Activity
Another research focused on oxadiazole derivatives showed promising results in inhibiting lipoxygenase activity, leading to reduced inflammation in animal models. The study suggests that similar compounds could be developed into therapeutic agents for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 2-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole and pyrrole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences between the target compound and analogs from the provided evidence:
Key Observations:
- Core Heterocycle Differences: The pyrrole in the target compound may exhibit stronger π-π stacking interactions compared to the pyrazole in or the pyridinone in , which introduces a ketone group capable of hydrogen bonding .
- In contrast, the 4-methoxyphenyl () offers stronger electron-donation, while 4-chlorophenyl () is electron-withdrawing, which may alter reactivity or binding affinity . The methylthio group in increases steric bulk and lipophilicity, whereas the 2-oxopyridinone in introduces polarity, likely affecting solubility .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability:
- The chlorobenzyl group in significantly increases molecular weight and logP, suggesting reduced aqueous solubility compared to the target compound .
Biological Activity
Methyl 2-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate is a complex organic compound featuring a unique combination of functional groups, including an oxadiazole moiety and a pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 394.43 g/mol. The structure includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Pyrrole ring : Contributes to the compound's reactivity and binding properties.
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyrrole rings exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that oxadiazole derivatives could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and death .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that the presence of the oxadiazole moiety enhances the compound's ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. In vitro studies have shown that similar compounds exhibit selective inhibition of COX-II with IC50 values significantly lower than those of standard anti-inflammatory drugs .
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The oxadiazole ring may interact with enzymes such as COX, leading to reduced production of pro-inflammatory mediators.
- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, effectively halting their proliferation.
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values lower than 10 μM against A431 and Jurkat cell lines, demonstrating potent anticancer activity .
Anti-inflammatory Efficacy
In another study focused on anti-inflammatory properties, the compound was tested for its ability to inhibit COX-II activity. Results showed an IC50 value of 0.52 μM, indicating strong potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
